molecular formula C15H18N4O B6615111 N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide CAS No. 677304-98-2

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide

Cat. No. B6615111
CAS RN: 677304-98-2
M. Wt: 270.33 g/mol
InChI Key: TXCYUSKWBHUVEP-UHFFFAOYSA-N
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Description

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide, also known as N-BIC, is a type of indazole-3-carboxamide derivative. It is a heterocyclic compound containing an azabicyclo moiety, which is a bicyclic ring system with an azane moiety at one end. N-BIC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase (MAO). N-BIC has been studied extensively for its potential therapeutic applications, including its ability to reduce inflammation, suppress tumor growth, and treat neurological disorders.

Scientific Research Applications

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications. In particular, it has been studied for its ability to reduce inflammation, suppress tumor growth, and treat neurological disorders. In addition, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to be a potent inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase (MAO).

Mechanism of Action

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to act as a competitive inhibitor of cyclooxygenase (COX). This means that it binds to the active site of the enzyme, blocking the enzyme from performing its normal function. In addition, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, by blocking the activity of lipoxygenase (LOX). Finally, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to inhibit the activity of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to have a number of biochemical and physiological effects. For example, it has been found to reduce inflammation and suppress tumor growth. In addition, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to have neuroprotective and antidepressant effects, as well as the ability to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab. In addition, it is a potent inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase (MAO). However, one limitation is that it is not very stable and is prone to degradation.

Future Directions

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has a great potential for further research and development. Possible future directions for research include: further studies on its mechanism of action, exploring its potential therapeutic applications, and studying its effects on other enzymes and proteins. In addition, further research could be done to develop more stable derivatives of N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide and explore its potential as a drug delivery system. Finally, further research could be done to explore its potential for treating neurological disorders, such as depression and anxiety.

Synthesis Methods

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide can be synthesized using an azabicyclo moiety as a starting material. The azabicyclo moiety can be synthesized using a two-step reaction involving a Grignard reaction and an intramolecular cyclization. The Grignard reaction is used to form the azabicyclo moiety, while the intramolecular cyclization is used to form the indazole-3-carboxamide moiety. The resulting compound can then be purified and isolated.

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYUSKWBHUVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide

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